Simultaneous EGFR and PARP Degradation Achieved by DP-C-4 Synthesized from Dual PARP EGFR Ligand Versus No Degradation by Parent Inhibitors Alone
The fully assembled dual PROTAC DP-C-4, synthesized using Dual PARP EGFR ligand for PROTAC as the key intermediate, degrades both EGFR and PARP proteins simultaneously in a dose-dependent manner in SW1990 pancreatic cancer cells . In contrast, the parent small-molecule inhibitors gefitinib and olaparib do not induce degradation of their respective targets; they only inhibit kinase or PARP enzymatic activity without reducing protein levels [1]. This represents a fundamental mechanistic differentiation: the dual PROTAC approach eliminates target proteins, whereas traditional inhibitors merely block their catalytic function.
| Evidence Dimension | Protein degradation (target protein level reduction) |
|---|---|
| Target Compound Data | DP-C-4 (1–50 μM, 24 h) dose-dependently degrades both EGFR and PARP in SW1990 cells (Western Blot) |
| Comparator Or Baseline | Gefitinib (EGFR inhibitor) and olaparib (PARP inhibitor): no degradation of EGFR or PARP protein; only enzymatic inhibition [1] |
| Quantified Difference | Qualitative difference confirmed by Western Blot: protein band disappearance for both EGFR and PARP observed only with DP-C-4, not with single inhibitors alone (data from primary publication Zheng et al., J Med Chem 2021). |
| Conditions | SW1990 pancreatic cancer cell line; Western Blot analysis; 24 h treatment; concentration range 1–50 μM for DP-C-4. Comparator data inferred from established pharmacology of gefitinib and olaparib as reversible inhibitors that do not induce target degradation. |
Why This Matters
The ability to degrade rather than merely inhibit both EGFR and PARP simultaneously is a unique pharmacological property that cannot be achieved by combining separate inhibitor drugs, directly influencing procurement decisions for research programs pursuing targeted protein degradation strategies.
- [1] Zheng M, Huo J, Gu X, et al. Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP. J Med Chem. 2021;64(11):7839-7852. doi:10.1021/acs.jmedchem.1c00649 View Source
